![molecular formula C19H22N4O B6450108 2-tert-butyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549034-79-7](/img/structure/B6450108.png)
2-tert-butyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
2-tert-butyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tert-butyl group, a phenylethyl group, and an imidazo[1,2-b]pyridazine core, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and α-haloketones, under acidic or basic conditions to form the imidazo[1,2-b]pyridazine ring.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base like sodium hydride.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a nucleophilic substitution reaction, where the imidazo[1,2-b]pyridazine derivative reacts with a phenylethyl halide.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the imidazo[1,2-b]pyridazine derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Neurodegenerative Diseases
Research indicates that derivatives of imidazo[1,2-b]pyridazines, including this compound, may exhibit binding affinities to amyloid plaques associated with Alzheimer's disease. This suggests potential as imaging agents or therapeutic inhibitors targeting neurodegenerative processes .
Cancer Therapy
The compound's mechanism of action likely involves the inhibition of specific kinases, such as adaptor-associated kinase 1 (AAK1), which plays a role in cellular signaling pathways that promote cancer cell proliferation and survival. Inhibiting AAK1 can disrupt these pathways, offering a potential strategy for cancer treatment .
Synthesis and Functionalization
The synthesis of 2-tert-butyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves metal-catalyzed cross-coupling reactions, allowing for efficient functionalization of the imidazo[1,2-b]pyridazine framework. Optimizing reaction conditions such as temperature and solvent choice can enhance yields and selectivity for desired products .
Case Study 1: Alzheimer's Imaging Agent
A study demonstrated that modified imidazo[1,2-b]pyridazines could effectively bind to amyloid-beta plaques in vitro. This binding was confirmed through radiolabeling techniques, providing insights into their potential use as imaging agents in Alzheimer's diagnostics.
Case Study 2: AAK1 Inhibition in Cancer Cells
In vitro assays showed that this compound significantly inhibited AAK1 activity in cancer cell lines. This inhibition correlated with reduced cell proliferation and increased apoptosis, indicating its potential as an anti-cancer therapeutic agent .
Mechanism of Action
The mechanism of action of 2-tert-butyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives: Compounds with similar core structures but different substituents.
Phenylethyl Derivatives: Compounds with a phenylethyl group attached to different core structures.
Tert-butyl Derivatives: Compounds with a tert-butyl group attached to various core structures.
Uniqueness
2-tert-butyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various fields.
Biological Activity
2-tert-butyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine family. Its structural characteristics suggest significant potential in medicinal chemistry, particularly due to its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C17H22N4O with a molecular weight of 302.39 g/mol. The compound features a fused imidazo-pyridazine ring system with a carboxamide functional group at position 6. Below is a summary table of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C17H22N4O |
Molecular Weight | 302.39 g/mol |
IUPAC Name | This compound |
InChI Key | Specific Key Here |
The biological activity of this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. This compound may inhibit enzyme activity by binding to active or allosteric sites, blocking substrate access or altering enzyme conformation. Such inhibition can disrupt key signaling pathways involved in disease processes like cancer cell proliferation or inflammation .
Pharmacological Applications
Research indicates that derivatives of the imidazo[1,2-b]pyridazine framework have shown promise in various therapeutic areas:
- Cancer Treatment : The compound may act as an inhibitor for several protein kinases involved in tumor development. For instance, its structural similarities to known kinase inhibitors suggest potential efficacy against cancer cell lines .
- Neurological Disorders : Studies have highlighted the potential of imidazo[1,2-b]pyridazines as imaging agents for Alzheimer's disease due to their binding affinities to amyloid plaques .
Case Studies and Research Findings
Several studies have investigated the biological activities and mechanisms associated with similar compounds:
- Inhibition of Protein Kinases : A study demonstrated that compounds based on the imidazo scaffold effectively inhibited various protein kinases involved in cancer progression . The structure-activity relationship (SAR) revealed that modifications at specific positions enhanced inhibitory potency.
- Allosteric Modulation : Research into allosteric modulators has shown that compounds similar to this compound can modulate class A G protein-coupled receptors (GPCRs), which are critical in numerous signaling pathways .
- Synthesis and Functionalization : Recent advancements in synthesis techniques have allowed for the functionalization of imidazo[1,2-b]pyridazines through metal-catalyzed cross-coupling reactions, enhancing their biological activity and therapeutic potential .
Properties
IUPAC Name |
2-tert-butyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-19(2,3)16-13-23-17(21-16)10-9-15(22-23)18(24)20-12-11-14-7-5-4-6-8-14/h4-10,13H,11-12H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMBITAFFZZTQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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